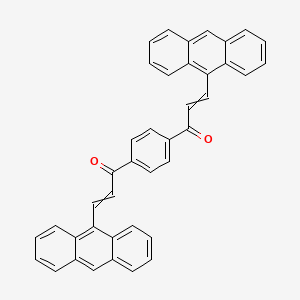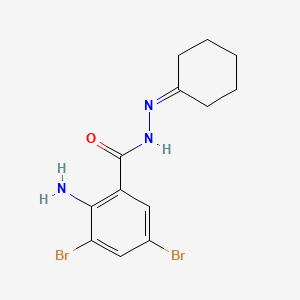
3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone is a complex organic compound featuring anthracene moieties. Anthracene derivatives are known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between anthracene-9-carbaldehyde and a suitable ketone or aldehyde to form the intermediate.
Acryloylation: The intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Solvent selection, temperature control, and reaction time are critical parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photochemistry: Acts as a photosensitizer in various photochemical reactions.
Biology
Fluorescent Probes: Utilized in biological imaging due to its fluorescent properties.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Industry
Dyes and Pigments: Intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action for 3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone involves its interaction with molecular targets through its anthracene moieties. These interactions can include:
Electron Transfer: Facilitates electron transfer in organic electronic devices.
Fluorescence: Exhibits fluorescence, making it useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler structure with similar photochemical properties.
Anthraquinone: An oxidized form of anthracene with applications in dye production.
9,10-Diphenylanthracene: Another anthracene derivative used in organic electronics.
Uniqueness
3-Anthracen-9-YL-1-(4-(3-anthracen-9-YL-acryloyl)-phenyl)-propenone is unique due to its dual anthracene moieties, which may enhance its electronic and photochemical properties compared to simpler anthracene derivatives.
Properties
CAS No. |
26473-76-7 |
|---|---|
Molecular Formula |
C40H26O2 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
3-anthracen-9-yl-1-[4-(3-anthracen-9-ylprop-2-enoyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C40H26O2/c41-39(23-21-37-33-13-5-1-9-29(33)25-30-10-2-6-14-34(30)37)27-17-19-28(20-18-27)40(42)24-22-38-35-15-7-3-11-31(35)26-32-12-4-8-16-36(32)38/h1-26H |
InChI Key |
VZFIUAFFXORRFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=C(C=C4)C(=O)C=CC5=C6C=CC=CC6=CC7=CC=CC=C75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975143.png)


![[4-[(Z)-C-methyl-N-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate](/img/structure/B11975161.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975165.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11975170.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11975171.png)
![4-(4-{1-[4-(3,4-Dicyanophenoxy)-3-methylphenyl]-1-methylethyl}-2-methylphenoxy)phthalonitrile](/img/structure/B11975177.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975178.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11975191.png)

![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11975198.png)

![N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine](/img/structure/B11975203.png)
